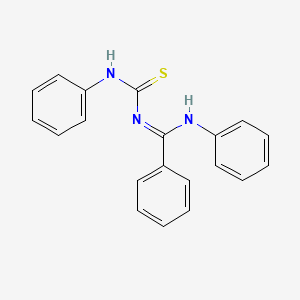
N'-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a phenyl group attached to both the nitrogen and sulfur atoms of the thiourea moiety, as well as a benzenecarboximidamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl groups attached to the nitrogen and sulfur atoms can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction and conditions employed.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can disrupt various cellular processes, leading to the observed biological effects. For example, its anticancer activity is believed to be due to its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- N-(phenylcarbamothioyl)-4-bromobenzamide
- N-(phenylcarbamothioyl)-4-fluorobenzamide
- 4-Methyl-N-phenyl-N’-(phenylcarbamothioyl)benzenecarboximidamide
Uniqueness
N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide is unique due to its specific structural features, such as the presence of both phenyl and benzenecarboximidamide groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiourea derivatives. Its ability to inhibit EGFR and its potential anticancer properties further highlight its uniqueness and importance in scientific research.
特性
CAS番号 |
20800-34-4 |
|---|---|
分子式 |
C20H17N3S |
分子量 |
331.4 g/mol |
IUPAC名 |
(1Z)-1-[anilino(phenyl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C20H17N3S/c24-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H,(H2,21,22,23,24) |
InChIキー |
SRAXJVRQKOKBMO-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
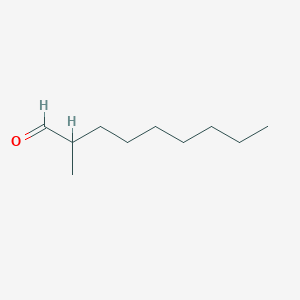
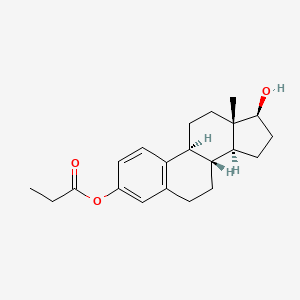
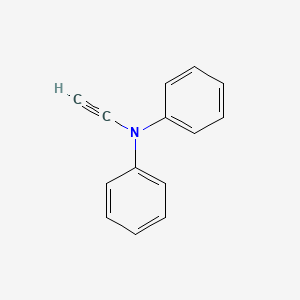
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
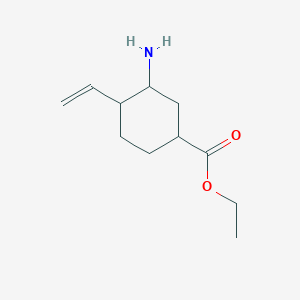
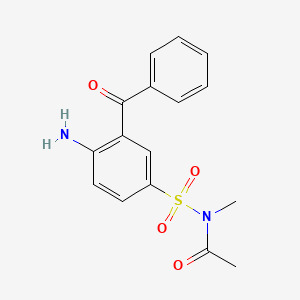
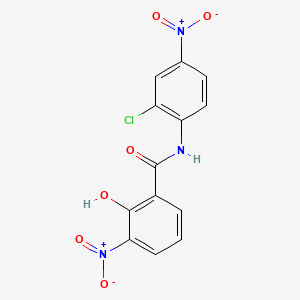
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
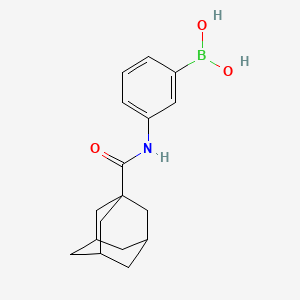
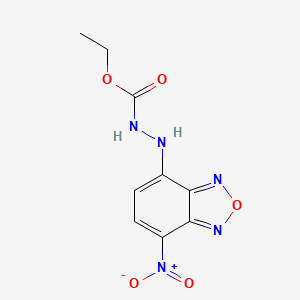
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
